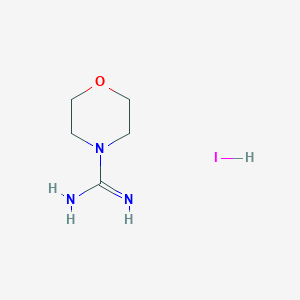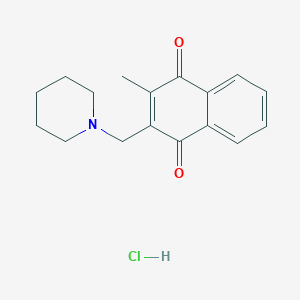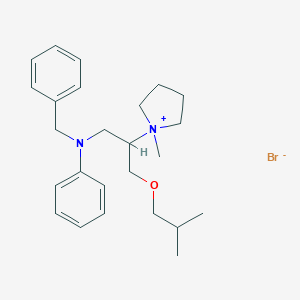
1-(4-Nitrobenzyl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Nitrobenzyl)-1H-pyrazole involves multiple steps, including condensation reactions, cycloaddition reactions, and nucleophilic substitution. Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which undergoes a nucleophilic substitution with pyridine, highlighting a method that could potentially be adapted for synthesizing this compound (Sparke, Fisher, Mewis, & Archibald, 2010).
Molecular Structure Analysis
Experimental and theoretical investigations on similar pyrazole compounds provide insights into their molecular structure. For example, Evecen et al. (2016) characterized a pyrazole compound through X-ray diffraction, IR, NMR, and DFT calculations, providing a basis for understanding the molecular geometry, vibrational frequencies, and chemical shift values of this compound (Evecen, Tanak, Tinmaz, Dege, & Ilhan, 2016).
Chemical Reactions and Properties
Pyrazoles, including this compound, participate in various chemical reactions due to their reactive nitrogen atoms. Deng and Mani (2008) described a regioselective synthesis of pyrazoles, which could provide insights into the chemical behavior and reaction pathways of this compound (Deng & Mani, 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives can be studied through spectroscopic and crystallographic methods. Özkınalı et al. (2018) synthesized new pyrazole Schiff bases and characterized them using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, providing a methodology that can be applied to study the physical properties of this compound (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related compounds. Yang et al. (2021) investigated the structure, reactivity, and molecular electrostatic potential of a pyrazole derivative through FTIR, NMR spectroscopy, X-ray diffraction, and DFT calculations, offering a comprehensive approach to understanding the chemical properties of pyrazole derivatives (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Applications De Recherche Scientifique
Agents anticancéreux
Les dérivés nitrobenzyliques de la camptothécine, y compris le groupe 4-nitrobenzyle, ont été évalués comme agents anticancéreux potentiels. Ces composés sont conçus pour agir comme des prodrogues activées par l'hypoxie, ciblant les cellules cancéreuses dans des environnements à faible teneur en oxygène, qui sont fréquents dans les tumeurs solides . Le dérivé 4-nitrobenzyle a montré une inhibition de la topoisomérase I, une enzyme essentielle à la réplication de l'ADN, à des concentrations similaires au métabolite actif approuvé en clinique SN-38 .
Prodrogue activée par l'hypoxie
Le groupe 4-nitrobenzyle sert de déclencheur pour les prodrogues activées par l'hypoxie. Ces prodrogues sont activées dans des conditions de faible teneur en oxygène, typiques du microenvironnement tumoral, garantissant que le médicament est libéré spécifiquement là où il est le plus nécessaire, minimisant les dommages aux tissus sains .
Inhibition de la topoisomérase I
Dans le contexte de la thérapie anticancéreuse, le dérivé 4-nitrobenzyle a été montré pour inhiber la capacité de la topoisomérase I à relâcher l'ADN pBR322 superenroulé. Cette inhibition est cruciale car elle empêche les cellules cancéreuses de répliquer avec succès leur ADN, inhibant ainsi la croissance et la prolifération tumorale .
Systèmes auto-immolatifs
La nature puissante de retrait d'électrons du groupe nitro a été exploitée dans les systèmes auto-immolatifs pour des applications biologiques. Ces systèmes sont conçus pour subir une cascade de réactions de désassemblage lors de la stimulation, conduisant à la libération de petites molécules. Le groupe 4-nitrobenzyle peut faire partie de ces systèmes, fournissant un mécanisme pour la libération ciblée d'agents thérapeutiques .
Thérapie photothermique
Dans des conditions hypoxiques, le groupe 4-nitrobenzyle peut être réduit par la nitroreductase, conduisant à l'auto-immolation et à la formation d'agents photothermiques très efficaces. Cette application est particulièrement pertinente dans le développement de traitements qui utilisent la chaleur pour détruire les cellules cancéreuses .
Induction de réticulation interbrins d'ADN
Les prodrogues activées par l'hypoxie déclenchées par le 4-nitrobenzyle ont été conçues pour induire des réticulations interbrins d'ADN après réduction. Cette action est importante pour la thérapie anticancéreuse car elle peut entraîner la perturbation de la réplication de l'ADN dans les cellules cancéreuses, contribuant à leur élimination .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with equilibrative nucleoside transporters (ents), which play a crucial role in the transport of nucleosides across cell membranes .
Mode of Action
It’s known that nitrobenzyl compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Benzyloxybenzaldehyde derivatives, which are structurally similar, have been synthesized by reactions with 4-nitrobenzyl bromide . This suggests that 1-(4-Nitrobenzyl)-1H-pyrazole might also be involved in similar biochemical transformations.
Pharmacokinetics
Prodrug design, a strategy often used to improve the solubility and pharmacokinetic features of drugs, has been applied to similar nitrobenzyl compounds . This suggests that this compound might also exhibit favorable pharmacokinetic properties when used as a prodrug.
Result of Action
Similar nitrobenzyl compounds have been reported to inhibit the activity of certain transporters, such as the breast cancer resistance protein (abcg2) . This suggests that this compound might also have inhibitory effects on certain cellular transporters.
Action Environment
It’s known that the stability of similar nitrobenzyl compounds can be influenced by factors such as temperature and solvent conditions .
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWQFBNNHCBSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359584 | |
| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110525-57-0 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrobenzyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
